molecular formula C13H14BrNO2 B1521696 5-(5-Bromo-1H-indol-1-yl)pentanoic acid CAS No. 1065074-70-5

5-(5-Bromo-1H-indol-1-yl)pentanoic acid

Cat. No. B1521696
M. Wt: 296.16 g/mol
InChI Key: FPHJMJDCDLSXDP-UHFFFAOYSA-N
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Description

5-(5-Bromo-1H-indol-1-yl)pentanoic acid (5-Br-IPA) is an organic compound that is used in a variety of scientific research applications. It is a halogenated indole derivative and has been used to study the effects of halogenated compounds on biological systems. 5-Br-IPA has been used in the synthesis of various bioactive molecules, as well as in the development of new drugs. In addition, it has been used to study the effects of halogenated compounds on biochemical and physiological processes.

Scientific Research Applications

1. Inhibition of Nitric Oxide Synthases

5-(5-Bromo-1H-indol-1-yl)pentanoic acid has been investigated for its potential to inhibit various isoforms of nitric oxide synthases (NOS). This research focuses on its role in the design of amino-5-azolylpentanoic acids, which are found to be more potent inhibitors of NOS. Such inhibitors could have significant implications in the treatment and understanding of diseases where NOS plays a role (Ulhaq et al., 1998).

2. Reactions with Pentane-2,4-dione

Studies on the reaction of compounds related to 5-(5-Bromo-1H-indol-1-yl)pentanoic acid with pentane-2,4-dione have shown the formation of novel compounds. These findings are significant for understanding the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry (Aghazadeh et al., 2011).

3. Antimicrobial Activity

Research has been conducted on new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, which is closely related to 5-(5-Bromo-1H-indol-1-yl)pentanoic acid. These studies focus on the antimicrobial activity of these derivatives, indicating potential pharmaceutical applications, especially in the development of new antimicrobial agents (Mageed et al., 2021).

4. Bioreductively Activated Prodrugs

Compounds structurally similar to 5-(5-Bromo-1H-indol-1-yl)pentanoic acid have been examined as potential bioreductively activated prodrugs. These compounds may be activated in hypoxic conditions, such as those found in solid tumors, to inhibit nitric oxide synthase activity. This represents a novel approach in targeting tumor environments for therapeutic purposes (Ulhaq et al., 1997).

5. Synthesis of Heterocyclic Compounds

Research into the synthesis of N-substituted 5-(4,5,6,7-tetrahydro-1H-indol-2-yl)pentanoic acids, using related compounds as starting materials, highlights the potential of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid in the synthesis of diverse heterocyclic compounds. These findings can expand the scope of synthetic chemistry, particularly in the development of new organic compounds (Maslov et al., 2019).

properties

IUPAC Name

5-(5-bromoindol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-11-4-5-12-10(9-11)6-8-15(12)7-2-1-3-13(16)17/h4-6,8-9H,1-3,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHJMJDCDLSXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCCCC(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655589
Record name 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-1H-indol-1-yl)pentanoic acid

CAS RN

1065074-70-5
Record name 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TC Sherwood, HY Xiao, RG Bhaskar… - The Journal of …, 2019 - ACS Publications
An intramolecular arene alkylation reaction has been developed using the organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors. Reaction …
Number of citations: 55 pubs.acs.org

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